
2-(1H-Imidazole-2-carbonyl)hexyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is a compound that features an imidazole ring, a hexyl chain, and a benzoate ester Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzoate ester group is derived from benzoic acid, a common organic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate typically involves the formation of the imidazole ring followed by the attachment of the hexyl chain and the benzoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The hexyl chain can be introduced through alkylation reactions, and the benzoate ester group can be formed by esterification of the corresponding alcohol with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Imidazole-2-carbonyl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazole-2-carbonyl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoate ester group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-2-carboxamide: Similar imidazole ring structure but with a carboxamide group.
Hexyl benzoate: Similar hexyl chain and benzoate ester group but lacks the imidazole ring.
Benzimidazole derivatives: Contain a fused benzene and imidazole ring system.
Uniqueness
2-(1H-Imidazole-2-carbonyl)hexyl benzoate is unique due to the combination of the imidazole ring, hexyl chain, and benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-(1H-imidazole-2-carbonyl)hexyl benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
FAGKTSQWWATXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


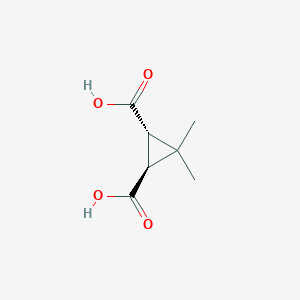
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
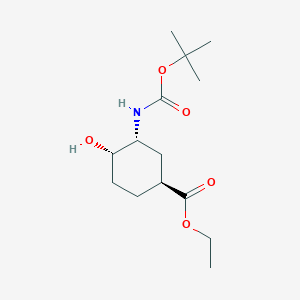
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
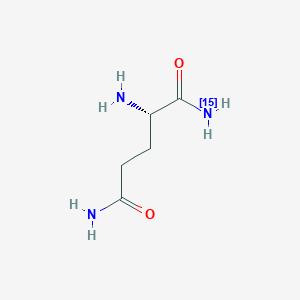
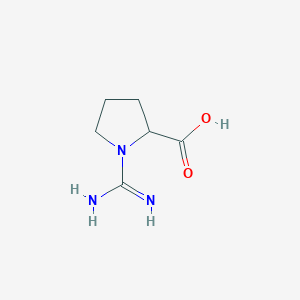

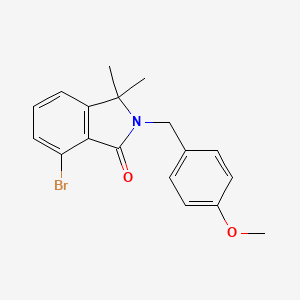
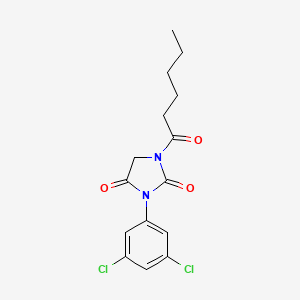
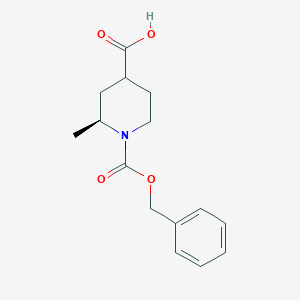
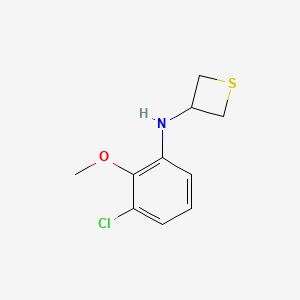
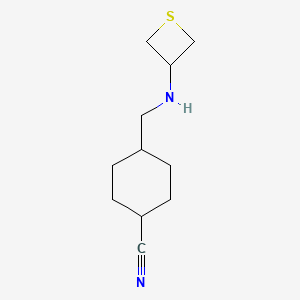
![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
